molecular formula C21H23N3O4S B14938439 Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B14938439
M. Wt: 413.5 g/mol
InChI Key: DCEXJGOBMOBWNN-UHFFFAOYSA-N
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Description

Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a thiazole ring, an isoquinoline derivative, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Derivative: The isoquinoline derivative can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The isoquinoline derivative and the thiazole ring are then coupled using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and thiazole rings.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.

    Substitution: The thiazole ring is susceptible to nucleophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoquinoline ring can lead to the formation of quinoline derivatives, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thiazole and isoquinoline derivatives.

    Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The isoquinoline derivative can intercalate into DNA, disrupting its function and leading to cell death. The ester group can undergo hydrolysis, releasing the active components of the molecule.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and have similar biological activities.

    Isoquinoline Derivatives: Compounds like berberine and papaverine share the isoquinoline structure and have been studied for their medicinal properties.

    Ester Compounds: Ethyl acetate and methyl acetate are simpler esters that share the ester functional group but lack the complex structure of the target compound.

Uniqueness

Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is unique due to its combination of a thiazole ring, an isoquinoline derivative, and an ester functional group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-(2-methylpropyl)-1-oxoisoquinoline-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C21H23N3O4S/c1-4-28-18(25)9-14-12-29-21(22-14)23-19(26)17-11-24(10-13(2)3)20(27)16-8-6-5-7-15(16)17/h5-8,11-13H,4,9-10H2,1-3H3,(H,22,23,26)

InChI Key

DCEXJGOBMOBWNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)CC(C)C

Origin of Product

United States

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